molecular formula C18H20O6S B8367748 Methyl 3-isopropoxy-5-(4-(methylsulfonyl)phenoxy)benzoate

Methyl 3-isopropoxy-5-(4-(methylsulfonyl)phenoxy)benzoate

Cat. No. B8367748
M. Wt: 364.4 g/mol
InChI Key: YIRNFTJYDSWBTP-UHFFFAOYSA-N
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Patent
US08940927B2

Procedure details

To a solution of 3-isopropoxy-5-(4-methanesulfonyl-phenoxy)-benzoic acid methyl ester (prepared as in Example 6 Step A) (6.50 g, 17.8 mmol) in THF (120 mL) was added EtOH (80 mL) and water (40 mL) at room temperature. Sodium hydroxide solution (1.0 M, 36.0 mL) was added slowly with some external cooling, if needed. The mixture was stirred at room temperature overnight. On the second day organic solvents were removed by evaporation. The residue was partitioned between ether and water. After the ether layer was discarded, the aqueous layer was acidified with HCl (6.0 M, ˜6.0 mL) to pH<2, and extracted with EtOAc three times. Combined EtOAc layers were washed with brine, dried with anhydrous MgSO4, filtered, and concentrated to give 3-isopropoxy-5-(4-methanesulfonyl-phenoxy)-benzoic acid (6.40 g, 100%) as a white solid. 1H NMR (300 MHz, CDCl3): δ 9.91 (s, 1H), 7.93 (d, J=9 Hz, 2H), 7.23 (m, 1H), 7.14 (d, J=9 Hz, 2H), 7.10 (m, 1H), 6.85 (m, 1H), 4.57-4.65 (m, 1H), 3.01 (s, 3H), 1.37 (d, J=6 Hz, 6H).
Quantity
6.5 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:25])[C:4]1[CH:9]=[C:8]([O:10][C:11]2[CH:16]=[CH:15][C:14]([S:17]([CH3:20])(=[O:19])=[O:18])=[CH:13][CH:12]=2)[CH:7]=[C:6]([O:21][CH:22]([CH3:24])[CH3:23])[CH:5]=1.CCO.O.[OH-].[Na+]>C1COCC1>[CH:22]([O:21][C:6]1[CH:5]=[C:4]([CH:9]=[C:8]([O:10][C:11]2[CH:16]=[CH:15][C:14]([S:17]([CH3:20])(=[O:19])=[O:18])=[CH:13][CH:12]=2)[CH:7]=1)[C:3]([OH:25])=[O:2])([CH3:24])[CH3:23] |f:3.4|

Inputs

Step One
Name
Quantity
6.5 g
Type
reactant
Smiles
COC(C1=CC(=CC(=C1)OC1=CC=C(C=C1)S(=O)(=O)C)OC(C)C)=O
Name
Quantity
80 mL
Type
reactant
Smiles
CCO
Name
Quantity
40 mL
Type
reactant
Smiles
O
Name
Quantity
120 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
36 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
On the second day organic solvents were removed by evaporation
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between ether and water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc three times
WASH
Type
WASH
Details
Combined EtOAc layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)OC=1C=C(C(=O)O)C=C(C1)OC1=CC=C(C=C1)S(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.4 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 102.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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